![molecular formula C15H25N5O3S B5671248 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(2-methylpyrimidin-4-yl)octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5671248.png)
(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(2-methylpyrimidin-4-yl)octahydro-2,7-naphthyridine-2(1H)-sulfonamide
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Overview
Description
The compound belongs to a class of nitrogen-containing heterocyclic compounds, specifically naphthyridine derivatives, which are known for their versatile chemical and biological properties. This compound, given its complex structure involving a naphthyridine core, sulfonamide functionality, and hydroxy groups, represents a significant interest for its potential applications and properties derived from its unique molecular architecture.
Synthesis Analysis
The synthesis of nitrogen-containing compounds, such as naphthyridine derivatives, can be achieved through the reaction of 2-aminopyridines with glycerol in the presence of sodium m-nitrobenzenesulfonate in sulfuric acid. Methylation to achieve dimethyl compounds involves dimethyl sulfoxide in the presence of sodium hydride or potassium tert-butoxide (Hamada, Takeuchi, & Hirota, 1971).
Molecular Structure Analysis
The structural characterization and molecular geometry of similar sulfonamide compounds have been determined through various analytical techniques including FTIR, NMR, single crystal X-ray diffraction (XRD), and computational methods such as Density Functional Theory (DFT). These studies reveal the electronic structure and the stability of the molecule arising from hyperconjugative interactions and charge delocalization (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can lead to various structural transformations and the formation of new compounds. For instance, N-hydroxy sulfonamides have been used as sulfenylating agents, demonstrating the reactivity of sulfonamide derivatives in forming structurally diverse thioethers with high regioselectivity (Wang, Zhou, Wang, & Tian, 2017).
properties
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylpyrimidin-4-yl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-12-16-7-4-14(17-12)19-8-5-15(21)6-9-20(11-13(15)10-19)24(22,23)18(2)3/h4,7,13,21H,5-6,8-11H2,1-3H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFPSKLLBOFBN-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)N2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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